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Compound of Interest

Compound Name:
2-(4-

(Dimethylamino)phenyl)ethanol

Cat. No.: B1583679 Get Quote

This technical guide provides an in-depth analysis of the spectroscopic data for 2-(4-
(Dimethylamino)phenyl)ethanol, a compound of interest in various research and

development applications. The following sections detail the expected and observed data from

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy,

and Mass Spectrometry (MS). The methodologies and interpretations presented herein are

grounded in established spectroscopic principles to ensure scientific integrity and provide

actionable insights for researchers, scientists, and drug development professionals.

Introduction
2-(4-(Dimethylamino)phenyl)ethanol, with the molecular formula C₁₀H₁₅NO and a molecular

weight of 165.23 g/mol , is a substituted phenethyl alcohol derivative.[1][2] Its structure,

featuring a hydroxyl group, a dimethylamino-substituted aromatic ring, and an ethyl linker, gives

rise to a unique spectroscopic fingerprint. Accurate characterization of this molecule is

paramount for confirming its identity, purity, and for understanding its chemical behavior in

various applications, including its use as an accelerator in bone cement curing. This guide will

dissect the key features of its spectroscopic data.

Molecular Structure and Proton/Carbon Numbering
To facilitate the discussion of the spectroscopic data, the following numbering scheme will be

used for the protons and carbons in 2-(4-(Dimethylamino)phenyl)ethanol.
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Caption: Molecular structure of 2-(4-(Dimethylamino)phenyl)ethanol with atom numbering.

¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating

the structure of organic molecules by providing information about the chemical environment of

hydrogen atoms.

Predicted ¹H NMR Data
The ¹H NMR spectrum of 2-(4-(Dimethylamino)phenyl)ethanol is expected to show distinct

signals for the aromatic protons, the methylene protons of the ethyl chain, the methyl protons of

the dimethylamino group, and the hydroxyl proton.

Protons
Predicted Chemical
Shift (ppm)

Multiplicity Integration

N(CH₃)₂ ~2.9 Singlet 6H

Ar-CH₂ ~2.7-2.8 Triplet 2H

CH₂-OH ~3.7-3.8 Triplet 2H

Ar-H (ortho to NMe₂) ~6.7 Doublet 2H

Ar-H (meta to NMe₂) ~7.1 Doublet 2H

OH Variable Singlet (broad) 1H

Experimental ¹H NMR Data
Experimental data obtained in CDCl₃ at 400 MHz confirms the predicted structure.[3]
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Assignment Chemical Shift (ppm)

Ar-H (meta to NMe₂) 7.087

Ar-H (ortho to NMe₂) 6.707

CH₂-OH 3.765

N(CH₃)₂ 2.905

Ar-CH₂ 2.750

¹³C NMR Spectroscopy
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule.

Due to the lack of readily available experimental data, the following chemical shifts are

predicted based on the analysis of similar structures, such as 2-phenylethanol, and considering

the electronic effects of the dimethylamino substituent.[4][5]

Predicted ¹³C NMR Data
The electron-donating dimethylamino group is expected to cause an upfield shift (lower ppm) of

the ortho and para carbons of the aromatic ring and a downfield shift (higher ppm) of the ipso

and meta carbons compared to unsubstituted phenylethanol.
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Carbon
Predicted Chemical Shift
(ppm)

Rationale

CH₃ ~40 Typical for N-methyl groups.

Ar-CH₂ ~38
Aliphatic carbon adjacent to an

aromatic ring.

CH₂-OH ~63
Aliphatic carbon attached to an

oxygen atom.

Ar-C (ortho to NMe₂) ~112
Shielded by the electron-

donating NMe₂ group.

Ar-C (meta to NMe₂) ~129
Less affected by the NMe₂

group.

Ar-C (ipso to CH₂CH₂OH) ~128 Substituted aromatic carbon.

Ar-C (ipso to NMe₂) ~149
Deshielded due to direct

attachment to nitrogen.

Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule based on

their characteristic vibrational frequencies.

Predicted IR Absorption Bands
The IR spectrum of 2-(4-(Dimethylamino)phenyl)ethanol is predicted to exhibit the following

key absorption bands.[6][7][8][9]
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Functional Group
Predicted Absorption
Range (cm⁻¹)

Description

O-H (alcohol) 3550 - 3200 (broad, strong)
Stretching vibration of the

hydroxyl group.

C-H (aromatic) 3100 - 3000 (medium)
Stretching vibrations of C-H

bonds on the aromatic ring.

C-H (aliphatic) 3000 - 2850 (medium)

Stretching vibrations of C-H

bonds in the ethyl and methyl

groups.

C=C (aromatic)
1600 - 1450 (medium, multiple

bands)

In-ring stretching vibrations of

the aromatic ring.

C-N (tertiary amine) 1335 - 1250 (strong)
Stretching vibration of the

aromatic amine C-N bond.

C-O (alcohol) 1260 - 1050 (strong)
Stretching vibration of the C-O

bond.

Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its structural elucidation.

Mass Spectrum Analysis
The electron ionization (EI) mass spectrum of 2-(4-(Dimethylamino)phenyl)ethanol is
expected to show a molecular ion peak ([M]⁺) at m/z = 165, corresponding to its molecular

weight.[3] The most prominent fragmentation is anticipated to be the benzylic cleavage,

resulting in a highly stable resonance-stabilized cation.

Key Predicted Fragments:
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m/z Proposed Fragment

165 [C₁₀H₁₅NO]⁺ (Molecular Ion)

134 [M - CH₂OH]⁺

The base peak is expected at m/z = 134, resulting from the cleavage of the C-C bond between

the two methylene groups, with the positive charge remaining on the aromatic portion. This

fragment is particularly stable due to resonance delocalization involving the dimethylamino

group.

Proposed Fragmentation Pathway

[M]⁺˙
m/z = 165

[M - •CH₂OH]⁺
m/z = 134

(Base Peak)

Benzylic Cleavage

Click to download full resolution via product page

Caption: Proposed primary fragmentation pathway for 2-(4-(Dimethylamino)phenyl)ethanol in
EI-MS.

Experimental Protocols
The following are general protocols for the acquisition of spectroscopic data for 2-(4-
(Dimethylamino)phenyl)ethanol.

General Experimental Workflow
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Sample Preparation

Spectroscopic Analysis

Data Processing & Interpretation

2-(4-(Dimethylamino)phenyl)ethanol

Dissolve in appropriate solvent (e.g., CDCl₃ for NMR) or use neat.

¹H and ¹³C NMR FTIR (ATR) Mass Spectrometry (EI)

Process raw data (e.g., Fourier transform, baseline correction)

Correlate spectral features with molecular structure

Click to download full resolution via product page

Caption: General workflow for the spectroscopic analysis of 2-(4-
(Dimethylamino)phenyl)ethanol.

¹H and ¹³C NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 2-(4-
(Dimethylamino)phenyl)ethanol in ~0.6 mL of deuterated chloroform (CDCl₃) containing

0.03% tetramethylsilane (TMS) as an internal standard.

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
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¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to

achieve a good signal-to-noise ratio.

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse

sequence. A larger number of scans will be necessary compared to the ¹H NMR spectrum

due to the lower natural abundance of ¹³C.

Data Processing: Process the raw data using appropriate software, including Fourier

transformation, phase correction, and baseline correction. Calibrate the chemical shifts to the

TMS signal at 0.00 ppm.

Causality Behind Experimental Choices: CDCl₃ is a common solvent for NMR as it dissolves a

wide range of organic compounds and its deuterium signal can be used for locking the

magnetic field. TMS is used as a universal internal standard because it is chemically inert,

volatile, and its protons and carbons resonate at a high field, away from the signals of most

organic compounds.

Infrared (IR) Spectroscopy
Sample Preparation: Place a small amount of the solid 2-(4-
(Dimethylamino)phenyl)ethanol directly onto the crystal of an Attenuated Total Reflectance

(ATR) accessory.

Background Spectrum: Record a background spectrum of the empty ATR crystal. This will be

automatically subtracted from the sample spectrum.

Data Acquisition: Record the sample spectrum over the range of 4000-400 cm⁻¹.[6]

Causality Behind Experimental Choices: ATR-FTIR is a rapid and convenient technique for

solid samples, requiring minimal sample preparation and eliminating the need for making KBr

pellets.

Mass Spectrometry
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

Ionization: Utilize Electron Ionization (EI) at 70 eV.
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Mass Analysis: Scan a mass range appropriate for the compound, for example, m/z 40-200.

Causality Behind Experimental Choices: EI is a standard ionization technique that provides

reproducible fragmentation patterns, which are useful for structural elucidation and library

matching. A 70 eV electron beam energy is used as it provides good ionization efficiency and

extensive, yet consistent, fragmentation.[10]

Conclusion
The spectroscopic data of 2-(4-(Dimethylamino)phenyl)ethanol are in full agreement with its

proposed structure. The ¹H NMR provides a clear picture of the proton environments, while the

predicted ¹³C NMR and IR spectra highlight the key carbon and functional group features. The

mass spectrum confirms the molecular weight and reveals a characteristic fragmentation

pattern dominated by a stable benzylic cation. This comprehensive spectroscopic guide serves

as a valuable resource for the unambiguous identification and characterization of this

compound in a research and development setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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